Cas no 1594483-39-2 (1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene)

1-{(1-Bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents, offering versatile reactivity for synthetic applications. The presence of the bromomethyl and chlorophenyl groups enables selective functionalization, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The tert-butyl-like ether linkage enhances steric stability while maintaining reactivity at the benzylic position. This compound is well-suited for pharmaceutical and agrochemical research, where precise structural modifications are required. Its well-defined reactivity profile ensures consistent performance in multi-step synthetic routes. Proper handling under inert conditions is recommended due to its sensitivity to moisture and potential lability of the bromomethyl group.
1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene structure
1594483-39-2 structure
商品名:1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene
CAS番号:1594483-39-2
MF:C11H14BrClO
メガワット:277.585261821747
CID:5955275
PubChem ID:114772836

1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene 化学的及び物理的性質

名前と識別子

    • 1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene
    • 1594483-39-2
    • EN300-1133078
    • 1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
    • インチ: 1S/C11H14BrClO/c1-11(2,8-12)14-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3
    • InChIKey: VWTKLLIXKUTOCY-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(C)OCC1C=CC=CC=1Cl

計算された属性

  • せいみつぶんしりょう: 275.99166g/mol
  • どういたいしつりょう: 275.99166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 173
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 9.2Ų

1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1133078-0.05g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1133078-5g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1133078-5.0g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2
5g
$2858.0 2023-05-23
Enamine
EN300-1133078-0.1g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1133078-0.25g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1133078-10g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1133078-10.0g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2
10g
$4236.0 2023-05-23
Enamine
EN300-1133078-2.5g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1133078-1.0g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2
1g
$986.0 2023-05-23
Enamine
EN300-1133078-1g
1-{[(1-bromo-2-methylpropan-2-yl)oxy]methyl}-2-chlorobenzene
1594483-39-2 95%
1g
$986.0 2023-10-26

1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene 関連文献

1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzeneに関する追加情報

Comprehensive Overview of 1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene (CAS No. 1594483-39-2)

1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene (CAS No. 1594483-39-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique bromine and chlorine substituents, serves as a versatile intermediate in synthetic chemistry. Its molecular structure, featuring a benzene ring with a chloro group and an oxymethyl side chain, makes it a valuable building block for designing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and bioconjugates.

The compound's CAS No. 1594483-39-2 is frequently searched in academic and industrial databases, reflecting its growing relevance. One of the key trends in 2024 is the demand for high-purity intermediates like this compound, driven by advancements in precision medicine and green chemistry. Users often inquire about its synthetic routes, solubility profiles, and stability under various conditions. These queries align with the broader shift toward sustainable synthesis and efficient catalytic processes, which are hot topics in organic chemistry forums and publications.

From a structural perspective, the 1-bromo-2-methylpropan-2-yl moiety in 1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene offers reactivity that is exploitable in cross-coupling reactions, a technique widely used in API manufacturing. The presence of both halogen atoms (bromine and chlorine) allows for selective functionalization, a feature highly sought after in medicinal chemistry. Recent studies highlight its utility in constructing heterocyclic scaffolds, which are pivotal in developing kinase inhibitors and antiviral agents.

Another area of interest is the compound's role in material science. Its aromatic core and halogenated side chain make it a candidate for designing organic electronic materials, such as OLEDs and photovoltaic cells. Searches for halogenated benzene derivatives often lead to discussions about this compound's electronic properties and thermal stability, which are critical for industrial applications.

In summary, 1-{(1-bromo-2-methylpropan-2-yl)oxymethyl}-2-chlorobenzene (CAS No. 1594483-39-2) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and advanced materials. Its unique structure and reactivity profile position it as a key player in modern synthetic chemistry, addressing both academic curiosity and industrial needs. As research continues to uncover its potential, this compound is poised to remain a topic of significant scientific and commercial interest.

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